1,4-Dibromo-2-methoxynaphthalene
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Overview
Description
1,4-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by the introduction of a methoxy group at the 2 position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include dihydro derivatives of the original compound.
Scientific Research Applications
1,4-Dibromo-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-methoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and the methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2-nitronaphthalene
- 1,4-Dibromo-2-chloronaphthalene
- 1,4-Dibromo-2-hydroxynaphthalene
Uniqueness
1,4-Dibromo-2-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. The methoxy group can participate in nucleophilic reactions, while the bromine atoms can undergo electrophilic substitution, providing a versatile platform for chemical modifications.
Properties
Molecular Formula |
C11H8Br2O |
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Molecular Weight |
315.99 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxynaphthalene |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
InChI Key |
SLNZYKUKILUXJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)Br)Br |
Origin of Product |
United States |
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